molecular formula C7H6INO2 B1281226 2-Amino-6-iodobenzoic acid CAS No. 20776-52-7

2-Amino-6-iodobenzoic acid

Cat. No.: B1281226
CAS No.: 20776-52-7
M. Wt: 263.03 g/mol
InChI Key: PSQOLYZSEHSFLC-UHFFFAOYSA-N
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Description

2-Amino-6-iodobenzoic acid is an organic compound with the chemical formula C7H6INO2. It is a white crystalline solid with an aromatic odor of benzoic acid. This compound is known for its high thermal stability and is insoluble in water but soluble in organic solvents such as ethanol and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-iodobenzoic acid can be synthesized by reacting 2-aminobenzoic acid with cuprous iodide. The process involves adding 2-aminobenzoic acid to an acetic acid solution, followed by the addition of cuprous iodide. After a period of reaction, the product is obtained through filtration and crystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation Reactions: The amino group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium nitrite and hydrochloric acid to form diazonium salts, which can then be substituted with other nucleophiles.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and molecular iodine.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as halides or other functional groups.

    Oxidation Reactions: Major products include carbonyl compounds derived from the oxidation of the amino group.

Scientific Research Applications

2-Amino-6-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-iodobenzoic acid involves its ability to participate in substitution and oxidation reactions. The iodine atom and amino group play crucial roles in these reactions, allowing the compound to interact with various molecular targets and pathways. For instance, in oxidation reactions, the amino group can be converted to a carbonyl group, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-iodobenzoic acid is unique due to the specific positioning of the iodine and amino groups, which influences its reactivity and applications

Properties

IUPAC Name

2-amino-6-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQOLYZSEHSFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509220
Record name 2-Amino-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20776-52-7
Record name 2-Amino-6-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20776-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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